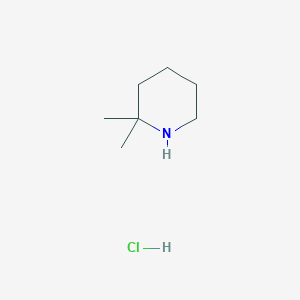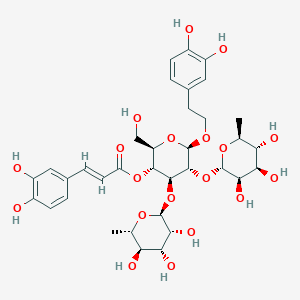
4-クロロ-3-ヨード-5-ニトロピリジン
概要
説明
4-Chloro-3-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C₅H₂ClIN₂O₂. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of halogen and nitro substituents, which impart distinct chemical properties and reactivity.
科学的研究の応用
4-Chloro-3-iodo-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.
Safety and Hazards
作用機序
Target of Action
It’s known that nitropyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
Nitropyridines are known to undergo various chemical reactions . For instance, the nitro group can migrate from one position to another in a process known as a [1,5] sigmatropic shift .
Biochemical Pathways
It’s worth noting that nitropyridines are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-iodo-5-nitropyridine. For instance, it’s recommended to avoid letting the product enter drains , suggesting that certain environmental conditions could potentially affect its stability or activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the following steps:
Halogenation: Pyridine is first chlorinated to form 4-chloropyridine.
Iodination: The chlorinated pyridine undergoes iodination to introduce the iodine atom at the 3-position.
Nitration: Finally, the iodinated compound is nitrated to introduce the nitro group at the 5-position.
These reactions are typically carried out under controlled conditions to ensure the selective introduction of substituents at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-iodo-5-nitropyridine may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-3-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 4-Chloro-3-iodo-5-aminopyridine.
Coupling: Formation of biaryl compounds with diverse functional groups.
類似化合物との比較
Similar Compounds
4-Chloro-3-nitropyridine: Lacks the iodine substituent, resulting in different reactivity and applications.
3-Iodo-4-nitropyridine: Similar structure but with different positioning of substituents, affecting its chemical properties.
4-Chloro-5-nitropyridine: Lacks the iodine substituent, used in different synthetic applications.
Uniqueness
4-Chloro-3-iodo-5-nitropyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group on the pyridine ring. This combination of substituents imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
IUPAC Name |
4-chloro-3-iodo-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMVHKGQCEXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)








![3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine](/img/structure/B1459695.png)
